Morpholine trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Morpholinium trifluoromethanesulfonate is a chemical compound with the molecular formula C5H10F3NO4S. It is a salt formed by the combination of morpholine and trifluoromethanesulfonic acid. This compound is known for its unique properties and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of N-Morpholinium trifluoromethanesulfonate typically involves the reaction of morpholine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Analyse Chemischer Reaktionen
N-Morpholinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N-Morpholinium trifluoromethanesulfonate can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other chemicals under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Morpholinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound is employed in biochemical studies and experiments.
Industry: N-Morpholinium trifluoromethanesulfonate is used in industrial processes, including the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of N-Morpholinium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, participate in bond formation or cleavage, and interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
N-Morpholinium trifluoromethanesulfonate can be compared with other similar compounds, such as:
Triflamides: These compounds have similar trifluoromethanesulfonyl groups and exhibit comparable chemical properties.
Triflimides: These compounds also contain trifluoromethanesulfonyl groups and are used in similar applications.
Uniqueness: N-Morpholinium trifluoromethanesulfonate is unique due to its specific combination of morpholine and trifluoromethanesulfonic acid, which imparts distinct properties and reactivity.
Eigenschaften
Molekularformel |
C5H10F3NO4S |
---|---|
Molekulargewicht |
237.20 g/mol |
IUPAC-Name |
morpholine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) |
InChI-Schlüssel |
OVXDLDSWRLLUJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.